molecular formula C24H22N2O3S2 B3297645 N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-4-phenoxybenzene-1-sulfonamide CAS No. 895995-55-8

N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-4-phenoxybenzene-1-sulfonamide

Cat. No.: B3297645
CAS No.: 895995-55-8
M. Wt: 450.6 g/mol
InChI Key: AMCHKBFOTBOHLV-UHFFFAOYSA-N
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Description

N-[2-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-4-phenoxybenzene-1-sulfonamide (Molecular Formula: C₂₄H₂₂N₂O₃S₂; Molecular Weight: 450.58 g/mol) is a sulfonamide derivative featuring a 1,3-thiazole core substituted with a methyl group at position 4 and a phenyl group at position 2. The ethyl linker connects the thiazole moiety to a 4-phenoxy-substituted benzenesulfonamide group.

Properties

IUPAC Name

N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-4-phenoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3S2/c1-18-23(30-24(26-18)19-8-4-2-5-9-19)16-17-25-31(27,28)22-14-12-21(13-15-22)29-20-10-6-3-7-11-20/h2-15,25H,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCHKBFOTBOHLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)CCNS(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-4-phenoxybenzene-1-sulfonamide typically involves the formation of the thiazole ring followed by the introduction of the sulfonamide group. One common method involves the reaction of 4-methyl-2-phenylthiazole with an appropriate sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-4-phenoxybenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group results in the corresponding amine .

Scientific Research Applications

N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-4-phenoxybenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-4-phenoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in inflammation and tumor growth .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Similarities and Key Differences

The target compound shares a common scaffold with several analogs, differing primarily in substituents on the thiazole ring, sulfonamide benzene ring, or linker groups. Below is a comparative analysis based on structural and synthetic data from the evidence:

Table 1: Structural Comparison of Key Analogs
Compound Name/ID Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Source
Target Compound (G856-3140) C₂₄H₂₂N₂O₃S₂ 450.58 4-Phenoxy on sulfonamide; 4-methyl-2-phenylthiazole
4-Chloro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide C₁₈H₁₇ClN₂O₂S₂ 392.92 4-Chloro on sulfonamide; identical thiazole core
2,5-Difluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide C₁₈H₁₆F₂N₂O₂S₂ 394.46 2,5-Difluoro on sulfonamide; identical thiazole core
N-{2-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide C₂₀H₂₂ClN₂O₃S₂ 437.99 4-Chlorophenyl on thiazole; 2-methoxy-5-methyl on sulfonamide
5-Amido-4-phenyl thiazoles (e.g., 18a) C₁₉H₁₇N₃O₂S 351.43 Propanamide substituent on thiazole; lacks sulfonamide group
Key Observations:

Sulfonamide Substitutions: The 4-phenoxy group in the target compound introduces steric bulk and electron-donating properties compared to electron-withdrawing groups (e.g., 4-chloro in ) or smaller substituents (e.g., fluoro in ). These differences may influence binding affinity or metabolic stability .

Thiazole Core Modifications :

  • Analogs with 4-chlorophenyl () or 4-bromophenyl () on the thiazole exhibit increased halogen-mediated hydrophobic interactions, which could enhance target engagement.
  • Compounds lacking the sulfonamide group (e.g., 5-amido thiazoles in ) prioritize hydrogen bonding via amide groups, suggesting divergent biological targets.

Physicochemical and Spectral Properties

  • Melting Points : Thiazole derivatives typically exhibit melting points between 117–250°C, depending on substituents (e.g., 117–118°C for a bromo-substituted analog in ).
  • Spectroscopic Characterization :
    • IR Spectroscopy : Absence of C=O stretches (e.g., 1663–1682 cm⁻¹ in ) confirms cyclization in thiazole formation.
    • NMR : Aromatic protons in the 7.0–8.5 ppm range (¹H-NMR) and carbonyl carbons near 170 ppm (¹³C-NMR) are consistent across analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-4-phenoxybenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-4-phenoxybenzene-1-sulfonamide

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